"N-(5-cyano-1,3-thiazol-2-yl)acetamide chemical properties"
"N-(5-cyano-1,3-thiazol-2-yl)acetamide chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-(5-cyano-1,3-thiazol-2-yl)acetamide
Abstract
N-(5-cyano-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core, a functionality of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. The 2-aminothiazole scaffold is a privileged structure, known to be a constituent in a wide array of biologically active compounds.[1][2][3] The introduction of a cyano group at the C5-position and an acetamide moiety at the C2-position creates a unique electronic and structural profile, rendering it a versatile building block for further chemical elaboration. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, spectroscopic data analysis, and insights into its potential applications.
Introduction and Significance
The thiazole ring is a cornerstone in the development of therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] N-(5-cyano-1,3-thiazol-2-yl)acetamide belongs to this important class of compounds. Its structure is characterized by three key functional groups:
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The 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, which often participates in hydrogen bonding and pi-stacking interactions with biological targets.
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The C2-Acetamide Group (-NHCOCH₃): This group modulates the electronic properties of the 2-amino linkage and provides a hydrogen bond donor (N-H) and acceptor (C=O), influencing solubility and receptor binding.
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The C5-Cyano Group (-C≡N): A strong electron-withdrawing group that significantly influences the reactivity of the thiazole ring and can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations.
This guide aims to consolidate the available chemical knowledge and provide predictive analysis based on established chemical principles to facilitate its use in research and development.
Synthesis and Purification
The most logical and efficient synthesis of N-(5-cyano-1,3-thiazol-2-yl)acetamide involves the N-acetylation of its corresponding amine precursor, 2-amino-5-cyanothiazole.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the amide bond, identifying 2-amino-5-cyanothiazole and an acetylating agent as the key starting materials. The precursor amine is itself accessible from its corresponding 2-amino-5-formylthiazole.
Caption: Retrosynthetic pathway for N-(5-cyano-1,3-thiazol-2-yl)acetamide.
Experimental Protocol: Synthesis
This synthesis is a two-step process starting from the commercially available 2-amino-5-formylthiazole.
Step 1: Synthesis of 2-Amino-5-cyanothiazole
This procedure is adapted from established methods for converting formylthiazoles to cyanothiazoles.[4] The reaction proceeds through a 2-formamido-5-cyanothiazole intermediate which is subsequently hydrolyzed.
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Reagents: 2-Amino-5-formylthiazole, hydroxylamine hydrochloride ([NH₃OH]Cl), Formic Acid (98-100%).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-5-formylthiazole (1.0 eq) in formic acid (approx. 5-10 mL per gram of starting material).
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Add hydroxylamine hydrochloride (1.1 to 1.5 eq) to the suspension.
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Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and pour it cautiously into ice water.
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Neutralize the solution with a base such as concentrated ammonium hydroxide until a precipitate forms.
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Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry.
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Rationale: Formic acid serves as both the solvent and a dehydrating agent, facilitating the formation of the oxime intermediate from the aldehyde and hydroxylamine, which then rearranges and dehydrates to the nitrile.
Step 2: Acetylation of 2-Amino-5-cyanothiazole
This is a standard N-acetylation reaction.
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Reagents: 2-Amino-5-cyanothiazole, Acetic Anhydride, Pyridine (optional, as catalyst).
-
Procedure:
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Suspend 2-amino-5-cyanothiazole (1.0 eq) in acetic anhydride (3-5 eq).
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Add a catalytic amount of pyridine (e.g., 0.1 eq) to facilitate the reaction.
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Heat the mixture gently to 50-70 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature and pour it into cold water to hydrolyze the excess acetic anhydride.
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Stir the resulting slurry until a solid precipitate fully forms.
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Collect the crude N-(5-cyano-1,3-thiazol-2-yl)acetamide by vacuum filtration.
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Wash the solid with water and then a small amount of cold ethanol.
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-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Caption: Workflow for the synthesis and purification of the title compound.
Physicochemical and Spectroscopic Properties
Direct experimental data for this specific compound is not widely published. The following properties are based on its chemical structure and data from closely related analogs, such as 2-cyano-N-(thiazol-2-yl)acetamide.[5]
General Properties
| Property | Value / Description | Source/Rationale |
| Chemical Formula | C₆H₄N₄OS | Calculated |
| Molecular Weight | 180.19 g/mol | Calculated |
| Appearance | Predicted: White to pale yellow crystalline solid. | Based on analogs like 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.[6] |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in ethanol and methanol; likely insoluble in water and non-polar solvents. | Based on analog solubility profiles.[6] |
| Melting Point | Not determined. Expected to be a solid with a defined melting point above 150 °C. | General property of crystalline organic amides. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation.
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR (400 MHz, DMSO-d₆) | Amide N-H | δ 12.5 - 13.5 ppm (s, 1H) | Amide protons on electron-deficient rings are highly deshielded and often broad. |
| Thiazole C4-H | δ 8.0 - 8.5 ppm (s, 1H) | The single proton on the thiazole ring, deshielded by the aromatic system and adjacent sulfur atom. | |
| Acetyl CH ₃ | δ 2.2 - 2.4 ppm (s, 3H) | Typical range for methyl protons of an acetamide group. | |
| ¹³C NMR (100 MHz, DMSO-d₆) | Amide C =O | δ 165 - 170 ppm | Characteristic chemical shift for an amide carbonyl carbon. |
| Thiazole C 2 | δ 158 - 162 ppm | Carbon attached to two heteroatoms (N) and the acetamide group. | |
| Thiazole C 4 | δ 140 - 145 ppm | The protonated carbon of the thiazole ring. | |
| Thiazole C 5 | δ 100 - 105 ppm | Carbon attached to the electron-withdrawing cyano group. | |
| C ≡N | δ 114 - 118 ppm | Typical range for a nitrile carbon. | |
| Acetyl C H₃ | δ 22 - 25 ppm | Aliphatic carbon of the acetyl group. | |
| IR Spectroscopy (KBr, cm⁻¹) | N-H Stretch | 3100 - 3300 cm⁻¹ | Amide N-H stretching vibration. |
| C≡N Stretch | 2220 - 2240 cm⁻¹ | Strong, sharp absorption characteristic of a conjugated nitrile. | |
| C=O Stretch (Amide I) | 1680 - 1710 cm⁻¹ | Strong absorption from the amide carbonyl group. | |
| N-H Bend (Amide II) | 1520 - 1560 cm⁻¹ | Bending vibration of the N-H bond coupled with C-N stretching. | |
| Mass Spectrometry (ESI+) | Molecular Ion [M+H]⁺ | m/z = 181.02 | Calculated for C₆H₅N₄OS⁺. |
Chemical Reactivity and Derivatization Potential
N-(5-cyano-1,3-thiazol-2-yl)acetamide is a polyfunctional compound with several reactive sites, making it a valuable intermediate for synthesizing more complex molecules.[7][8]
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Hydrolysis: The acetamide linkage can be hydrolyzed under strong acidic or basic conditions to yield the parent amine, 2-amino-5-cyanothiazole. The cyano group can also be hydrolyzed, typically under harsher conditions, to the corresponding carboxylic acid (2-acetamido-1,3-thiazole-5-carboxylic acid) or carboxamide.
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Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation, providing a route to C5-substituted analogs.
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Cyclization Reactions: The cyanoacetamide moiety is a well-known synthon in heterocyclic synthesis.[7][9] It can react with various reagents to form fused ring systems. For instance, reaction with sulfur and an active methylene compound could potentially lead to thiophene derivatives.[10]
Caption: Potential chemical transformations of the title compound.
Potential Applications in Research
Given the established biological importance of the 2-aminothiazole scaffold, N-(5-cyano-1,3-thiazol-2-yl)acetamide is a compound of high interest for:
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Medicinal Chemistry: It serves as a key intermediate for the synthesis of compound libraries. The functional groups allow for systematic modification to explore structure-activity relationships (SAR) for various therapeutic targets, including kinases, histone deacetylases (HDACs), and microbial enzymes.[3]
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Anticancer Research: Many substituted 2-aminothiazoles exhibit potent anticancer activity.[3][11] This compound provides a platform to develop novel derivatives for evaluation against various cancer cell lines.
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Antimicrobial Drug Discovery: The thiazole nucleus is present in several antimicrobial agents. The cyano and acetamide groups can be modified to create new derivatives with potential activity against bacteria and fungi.[1][12]
Conclusion
N-(5-cyano-1,3-thiazol-2-yl)acetamide is a synthetically accessible and chemically versatile heterocyclic compound. Its structure, combining the privileged 2-aminothiazole core with reactive acetamide and cyano functionalities, makes it an attractive starting material and building block for drug discovery and materials science. This guide provides a foundational understanding of its synthesis, key chemical properties, and reactivity, intended to empower researchers to effectively utilize this compound in their scientific endeavors.
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